molecular formula C13H16N2O3 B1467651 Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate CAS No. 1353502-36-9

Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate

Cat. No. B1467651
CAS RN: 1353502-36-9
M. Wt: 248.28 g/mol
InChI Key: CYQNSQONFCOIRN-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various drugs and has diverse biological activities . The compound also contains a propanoate ester group, which is commonly found in various natural substances and synthetic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, possibly through a reaction involving o-phenylenediamine . The propanoate ester group could potentially be introduced through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring and a propanoate ester group. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The propanoate ester group consists of a carbonyl group (C=O) and an ether group (R-O-R’) attached to the same carbon .


Chemical Reactions Analysis

The benzimidazole group in the compound can participate in various chemical reactions, such as electrophilic substitution, due to the presence of the aromatic ring . The propanoate ester group can undergo reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For instance, the presence of the benzimidazole group could potentially increase the compound’s stability and resistance to oxidation . The propanoate ester group could influence the compound’s solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. If this compound is intended for use in humans, it would need to undergo rigorous testing to determine its safety profile .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and developing methods for its synthesis. Given the biological activities associated with benzimidazole derivatives, this compound could potentially be explored for various therapeutic applications .

properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-oxo-3H-benzimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,11(16)18-3)8-15-10-7-5-4-6-9(10)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQNSQONFCOIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C2=CC=CC=C2NC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate
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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate
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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate
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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate
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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate
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Methyl 2,2-dimethyl-3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoate

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